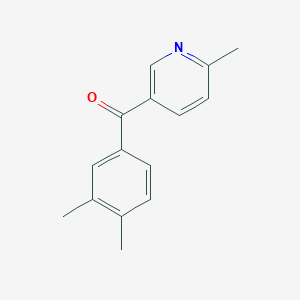

5-(3,4-Dimethylbenzoyl)-2-methylpyridine

Description

5-(3,4-Dimethylbenzoyl)-2-methylpyridine is a pyridine derivative featuring a 3,4-dimethylbenzoyl substituent at the 5-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is C₁₆H₁₅NO, with a molecular weight of 237.30 g/mol. The compound has been explored in pharmaceutical research, as indicated by its inclusion in discontinued catalogs for medicinal synthesis ().

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-6-13(8-11(10)2)15(17)14-7-5-12(3)16-9-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAOAJJUOQPRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,4-Dimethylbenzoyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO. It features a pyridine ring substituted with a dimethylbenzoyl group, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, influencing their functions. It may act as an inhibitor or modulator of specific enzymes or receptors, depending on the target site.

Biological Activities

-

Antimicrobial Properties

- Research indicates that derivatives of benzoyl-pyridine compounds exhibit antimicrobial activity against various pathogens. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Activity

- Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects

- Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of a related compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 13.3 μM, demonstrating significant cytotoxicity against cancer cells while sparing normal cells. This suggests the potential for selective targeting in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 μg/mL and 50 μg/mL respectively, indicating moderate antibacterial activity.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

| Activity | IC50/MIC Values | Notes |

|---|---|---|

| Anticancer | 13.3 μM (MCF-7) | Induces apoptosis and cell cycle arrest |

| Antimicrobial | 25 μg/mL (S. aureus) | Effective against Gram-positive bacteria |

| 50 μg/mL (E. coli) | Moderate efficacy against Gram-negative bacteria | |

| Anti-inflammatory | Not quantified | Inhibits pro-inflammatory cytokines |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- The 3,4-dimethylbenzoyl group in the target compound and ’s spiro derivative may enhance binding to hydrophobic pockets in biological targets, as seen in antidiabetic and anti-inflammatory applications .

- The simple 2-methylpyridine () lacks functionalization for targeted bioactivity, serving primarily as a flavor precursor .

Physicochemical Properties and Stability

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity: The 3,4-dimethylbenzoyl group increases logP compared to unsubstituted pyridines, suggesting moderate hydrophobicity. This may impact membrane permeability in drug design.

- Crystallinity: Compounds with aromatic benzoyl groups (e.g., ) exhibit ordered crystal packing via C-H···O hydrogen bonds, which could influence formulation stability .

- Stability Concerns: The discontinued status of the target compound () may indicate challenges in synthesis or stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.